2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 5’ positions of one of the phenyl rings, and an acetic acid group is attached to the 2-position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid group would yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity. The acetic acid group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with different fluorine substitution pattern.
2-(2’,3’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid: Another isomer with fluorine atoms at different positions.
Uniqueness
2-(2’,5-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 2’ and 5’ positions can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C14H10F2O2 |
---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
2-[4-fluoro-2-(2-fluorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2/c15-10-6-5-9(7-14(17)18)12(8-10)11-3-1-2-4-13(11)16/h1-6,8H,7H2,(H,17,18) |
InChI Key |
DVAJLODWRNUVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.